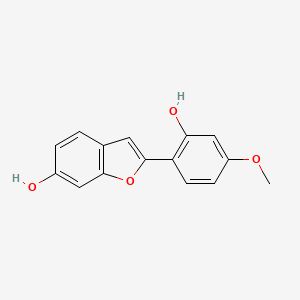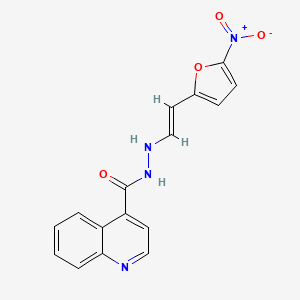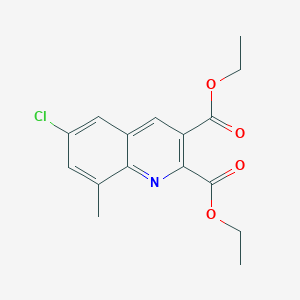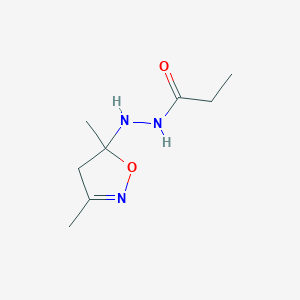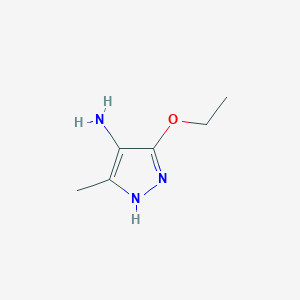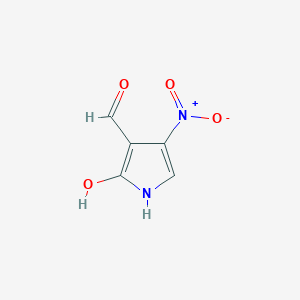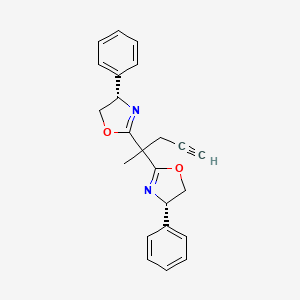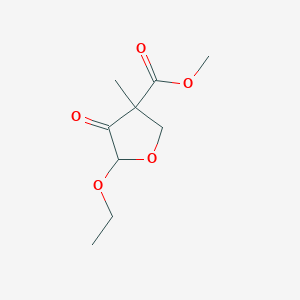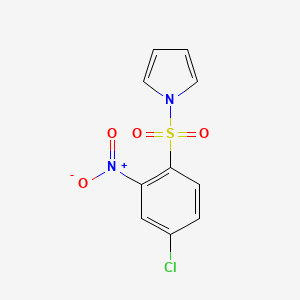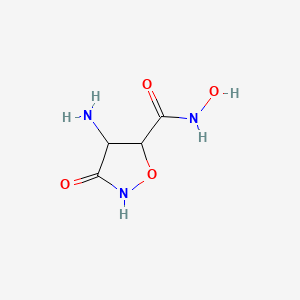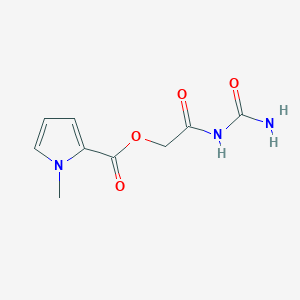
(1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with a methanamine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,1,1-trifluoro-3-oxobutane can yield the desired pyrazole ring.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the pyrazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. For example, the reaction of the pyrazole derivative with chloromethylamine hydrochloride in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chloromethylamine hydrochloride in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with the methanamine group at the 5-position.
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine: Similar structure but with the trifluoromethyl group at the 3-position.
(1-Methyl-4-(difluoromethyl)-1H-pyrazol-3-yl)methanamine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
(1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 4-position enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H8F3N3 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
[1-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C6H8F3N3/c1-12-3-4(6(7,8)9)5(2-10)11-12/h3H,2,10H2,1H3 |
InChI Key |
NDZZECCGXAUDKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


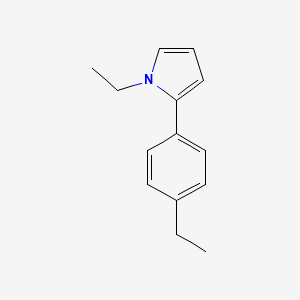
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
